1-(Oxan-2-YL)pyrazole-3-carbaldehyde

Description

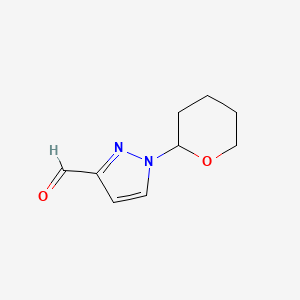

1-(Oxan-2-yl)pyrazole-3-carbaldehyde is a heterocyclic organic compound featuring a pyrazole core substituted with a tetrahydropyran (oxane) group at the 1-position and a formyl (carbaldehyde) group at the 3-position. The oxane moiety introduces stereoelectronic effects, while the carbaldehyde group enhances reactivity, making the compound a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and organometallic complexes .

Properties

IUPAC Name |

1-(oxan-2-yl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-7-8-4-5-11(10-8)9-3-1-2-6-13-9/h4-5,7,9H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTXHAJHUREAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=CC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-2-YL)pyrazole-3-carbaldehyde typically involves the reaction of pyrazole derivatives with oxan-2-yl groups under controlled conditions. One common method includes the condensation of 2-hydroxytetrahydropyran with pyrazole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-2-YL)pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products:

Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.

Reduction: Formation of pyrazole-3-methanol derivatives.

Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-(Oxan-2-YL)pyrazole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(Oxan-2-YL)pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various biological receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazole-Carbaldehyde Derivatives

Physicochemical Properties

The oxane and carbaldehyde groups influence hydrogen bonding, polarity, and molecular flexibility. For example:

- Hydrogen bond acceptors : 1-(Oxan-2-yl)indazole-4-carbaldehyde has 4 hydrogen bond acceptors (oxane oxygen, carbaldehyde oxygen, and two indazole nitrogens) .

- Rotatable bonds : Analogs with flexible oxane rings (e.g., 1-(oxan-2-yl)indazole-4-carbaldehyde) exhibit 2 rotatable bonds, impacting conformational diversity .

- Molecular weight : Derivatives with bulkier substituents (e.g., trifluoromethyl) have higher molecular weights (~250–300 g/mol) .

Table 2: Calculated Physicochemical Properties

Challenges and Limitations

Biological Activity

1-(Oxan-2-yl)pyrazole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies. The compound's unique structure, featuring a pyrazole ring and an oxan substituent, contributes to its diverse reactivity and biological properties.

Chemical Structure and Properties

This compound has the following structural formula:

Key Features

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for various biological activities.

- Oxan Substituent : Enhances solubility and bioavailability, potentially influencing the compound's pharmacokinetics.

- Aldehyde Functional Group : Plays a crucial role in the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example, studies have shown that derivatives of pyrazole compounds can effectively inhibit the growth of bacteria such as E. coli and S. aureus .

Anticancer Activity

The compound has also been evaluated for anticancer properties . In vitro studies suggest that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

This compound derivatives have demonstrated significant anti-inflammatory activity , with some compounds showing selectivity for COX-2 inhibition. This suggests potential applications in treating inflammatory diseases .

The mechanism of action for this compound involves:

- Covalent Bonding : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function.

- Enzyme Inhibition : Interaction with specific enzymes may lead to inhibition or modulation of their activity, contributing to its therapeutic effects .

Data Table: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Selective COX-2 inhibitor |

Case Study 1: Antimicrobial Activity

In a study evaluating various pyrazole derivatives, this compound showed promising results against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial potency compared to standard antibiotics.

Case Study 2: Anti-inflammatory Potential

Research involving carrageenan-induced paw edema in rats demonstrated that compounds derived from this compound effectively reduced inflammation. Histopathological examinations revealed minimal tissue damage, suggesting a favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.